molecular formula C21H25F3N4O B5085897 (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol

(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol

Cat. No.: B5085897
M. Wt: 406.4 g/mol
InChI Key: OMPMQCOPHXWBMX-OALUTQOASA-N
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Description

(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a piperazine moiety and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the trifluoromethylphenyl group: This can be done through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction conditions to optimize product formation.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzymes: It may inhibit or activate enzymes, affecting biochemical pathways.

    Ion channels: The compound may influence ion channel function, altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-phenylpyrrolidin-3-ol: Lacks the trifluoromethyl group.

    (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol: Has the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in (3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets.

Properties

IUPAC Name

(3S,4S)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O/c22-21(23,24)17-5-3-4-16(12-17)13-26-14-18(19(29)15-26)27-8-10-28(11-9-27)20-6-1-2-7-25-20/h1-7,12,18-19,29H,8-11,13-15H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPMQCOPHXWBMX-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CN(CC2O)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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